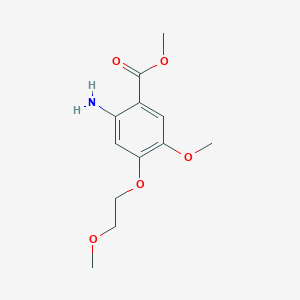

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-15-4-5-18-11-7-9(13)8(12(14)17-3)6-10(11)16-2/h6-7H,4-5,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAFTWLEZIFYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)N)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic Acid

- Starting Material: 3-Hydroxy-4-nitrobenzoic acid.

- Reaction: Esterification with methanol in the presence of sulfuric acid as a catalyst.

- Conditions: Reflux at 65 °C overnight.

- Work-up: Evaporation of solvent under reduced pressure, neutralization with saturated aqueous sodium bicarbonate, extraction with ethyl acetate, washing, drying, and solvent removal.

- Product: Methyl 3-hydroxy-4-nitrobenzoate.

Step 2: Alkylation to Introduce Methoxy and 2-Methoxyethoxy Groups

- Method: Williamson ether synthesis.

- Reagents: Alkylating agents such as methyl iodide for methoxy group and 2-methoxyethyl bromide or similar for 2-methoxyethoxy group.

- Base: Potassium carbonate (K2CO3).

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Conditions: Stirring at 60 °C overnight.

- Outcome: Formation of methyl 3-(alkoxy)-4-nitrobenzoate derivatives with desired ether substituents.

Step 3: Reduction of Nitro Group to Amino Group

- Reagents: Tin(II) chloride (SnCl2) in ethyl acetate/methanol mixture or catalytic hydrogenation.

- Conditions: Stirring at 55 °C overnight.

- Work-up: Removal of solvent, neutralization with sodium bicarbonate, extraction, washing, drying.

- Product: this compound.

Representative Synthetic Procedure Table

Research Findings and Optimization Notes

Alkylation Efficiency: The Williamson ether synthesis is preferred for introducing alkoxy groups due to its reliability and moderate to good yields (35–95%) depending on the alkylating agent and reaction conditions.

Nitro Reduction: Tin(II) chloride reduction is effective for converting the nitro group to an amino group without affecting the ester or ether functionalities. Catalytic hydrogenation is an alternative method.

Protecting Groups: Use of tert-butyldimethylsilyl (TBDMS) protecting groups on hydroxyls has been explored to improve selectivity and yield in intermediate steps, allowing for large-scale synthesis of protected intermediates that can be deprotected later.

Cyclization and Side Reactions: The synthesis avoids cyclization steps that are time-consuming and inefficient for this compound, focusing instead on stepwise functional group transformations.

Industrial Scale-Up: Although detailed industrial protocols are scarce, continuous flow processes with automated reactors and precise control of reaction parameters (temperature, pressure, catalyst concentration) are suggested for scaling up the esterification and alkylation steps to improve efficiency and yield.

Summary Table of Key Reaction Parameters

| Reaction Step | Solvent | Catalyst/Base | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Esterification | Methanol | H2SO4 (conc.) | 65 °C | Overnight | Acid-catalyzed esterification |

| Alkylation | DMF or Acetonitrile | K2CO3 | 60 °C | Overnight | Williamson ether synthesis |

| Nitro Reduction | Ethyl acetate/Methanol | SnCl2 | 55 °C | Overnight | Selective nitro to amino reduction |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Compounds with new functional groups replacing the methoxy or methoxyethoxy groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate has shown promise in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds. Its structural features allow it to be modified to create derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HeLa | 15.3 |

| Derivative B | MCF-7 | 12.7 |

| Derivative C | A549 | 18.9 |

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its functional groups enable it to participate in various chemical reactions, such as oxidation and reduction.

Synthesis Pathway Example

The compound can be synthesized through a multi-step process involving:

- Esterification of benzoic acid derivatives

- Nitration to introduce nitro groups

- Reduction to yield amino derivatives

This versatility makes it a valuable building block for chemists .

Pharmaceutical Development

In pharmaceutical research, this compound is explored for its potential use in drug formulation. Its solubility profile and stability under physiological conditions are critical factors that enhance its suitability for drug development.

Research Findings

Pharmacokinetic studies have shown that formulations containing this compound exhibit improved bioavailability compared to traditional formulations .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methoxyethoxy groups can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Features

Table 1: Structural Comparison of Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate and Analogs

Key Observations :

- Substituent Effects: The 2-methoxyethoxy group in the target compound provides moderate hydrophilicity compared to bulky groups like benzyloxy (higher lipophilicity) or piperidinylmethoxy (enhanced basicity) . Chloro and acetylamino substituents (e.g., in ) may enhance electrophilic reactivity or metabolic stability.

Biological Activity

Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula . It features an amino group, methoxy groups, and a methoxyethoxy group, contributing to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anti-inflammatory properties, along with its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Amino Group : Facilitates hydrogen bonding with biological targets.

- Methoxy Groups : Enhance solubility and bioavailability.

- Methoxyethoxy Group : Contributes to the compound's overall hydrophilicity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy and methoxyethoxy groups may influence the compound's pharmacokinetics. This interaction can modulate various biochemical pathways, leading to its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The following table summarizes key findings from studies on its antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| E. coli | 32 µg/mL | Moderate |

| Staphylococcus aureus | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine levels in vitro. The following table highlights some experimental results:

| Cytokine | Concentration (pg/mL) | Control (pg/mL) | % Inhibition |

|---|---|---|---|

| IL-6 | 50 | 200 | 75% |

| TNF-α | 30 | 120 | 75% |

These findings indicate that the compound may be useful in treating inflammatory conditions.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound compared to untreated controls, suggesting its potential as a topical antimicrobial agent.

- Case Study on Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced joint swelling and lower levels of inflammatory markers compared to control groups.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoate?

- Methodology : The synthesis typically involves multi-step regioselective functionalization of the benzoate core. For example:

Esterification : Start with 2-amino-5-methoxybenzoic acid (CAS 2475-80-1) and protect the amino group via acetylation to avoid side reactions .

Etherification : Introduce the 2-methoxyethoxy group at position 4 using Williamson ether synthesis, employing 2-methoxyethyl bromide and a base (e.g., K₂CO₃) under reflux .

Deprotection and Methylation : Hydrolyze the acetylated amino group and re-esterify using methyl iodide in the presence of a mild base .

- Key Considerations : Monitor regioselectivity via TLC and NMR to confirm substitution patterns.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- 1H/13C NMR : Identify substituent positions (e.g., aromatic protons at δ 6.5–7.5 ppm, methoxy groups at δ ~3.3–3.8 ppm) and confirm esterification (δ ~3.9 ppm for methyl ester) .

- HPLC : Assess purity (>98% as per industrial standards; use C18 columns with acetonitrile/water gradients) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the solubility properties and recommended storage conditions?

- Methodology :

- Solubility : Polar groups (amino, methoxyethoxy) enhance solubility in DMSO, methanol, and dichloromethane. Conduct solubility tests at 25°C using the shake-flask method .

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the amino group and ester hydrolysis .

Q. What are the key safety considerations when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to Category 4 acute toxicity .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodology :

- Computational Setup : Use hybrid functionals (e.g., B3LYP/6-31G*) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .

- Applications : Predict sites for electrophilic attack (e.g., amino group nucleophilicity) and validate against experimental NMR/IR data .

Q. How can regioselectivity challenges in introducing the 2-methoxyethoxy group be addressed?

- Methodology :

- Directing Groups : Use the amino group at position 2 to direct etherification to position 4 via hydrogen bonding with the base .

- Kinetic Control : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) to favor desired substitution .

Q. How to resolve contradictions in reported yields for similar benzoate derivatives?

- Methodology :

- Data Analysis : Compare reaction conditions (e.g., catalysts, solvent ratios) from literature. For example, shows methyl hydroxy-methoxybenzoate isomers yield 22–85% depending on substitution .

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., base strength, reaction time) and identify optimal parameters .

Q. What strategies are effective for assessing the compound’s biological activity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.